2-(1-methyl-1H-indol-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide

Kinase inhibition selectivity profiling pyrazine pharmacophore

Compound 2097895-84-4 is a rationally differentiated chemical probe featuring a 1-methylindole-3-acetamide core tethered to a 3-(pyridin-3-yl)pyrazine pharmacophore—a substitution pattern distinct from furan and thiophene analogs. Deploy it for kinase selectivity profiling or antimicrobial SAR where the pyridin-3-yl pendant may confer unique target engagement not achievable with other heterocyclic variants. Its computed drug-like properties (MW 357.4, XLogP3 1.2) support standard biochemical assay formats. Procure for systematic head-to-head comparator studies; assuming functional equivalence with analogs is unsupported by current evidence. Available for R&D use only.

Molecular Formula C21H19N5O
Molecular Weight 357.417
CAS No. 2097895-84-4
Cat. No. B2542311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-indol-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide
CAS2097895-84-4
Molecular FormulaC21H19N5O
Molecular Weight357.417
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NC=CN=C3C4=CN=CC=C4
InChIInChI=1S/C21H19N5O/c1-26-14-16(17-6-2-3-7-19(17)26)11-20(27)25-13-18-21(24-10-9-23-18)15-5-4-8-22-12-15/h2-10,12,14H,11,13H2,1H3,(H,25,27)
InChIKeyXHHJDULSLFGQII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Methyl-1H-indol-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide (CAS 2097895-84-4): A Heterocyclic Building Block for Kinase-Targeted Discovery


The compound 2-(1-methyl-1H-indol-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide (CAS 2097895-84-4, MF C21H19N5O, MW 357.4 g/mol) is a synthetic small molecule featuring a 1-methylindole-3-acetamide core linked via a methylene bridge to a 3-(pyridin-3-yl)pyrazine moiety [1]. It belongs to a broader chemotype of indole-acetamide derivatives incorporating a pyrazine-pyridine pendant, a scaffold frequently explored in medicinal chemistry for kinase inhibition and antimicrobial applications . The current public evidence record for this specific compound remains sparse; available authoritative database entries (PubChem CID 126851627) confirm structural identity and computed physicochemical descriptors but do not yet report curated bioactivity data [1]. Consequently, procurement decisions must be guided by chemotype-level inferences drawn from closely related analogs bearing the same 3-(pyridin-3-yl)pyrazin-2-yl pharmacophore.

Why Generic Substitution of 2097895-84-4 with Other Indole-Pyrazine Acetamides Carries Unacceptable Risk


Compounds within the indole-3-acetamide–pyrazine-pyridine chemical family are not functionally interchangeable. Subtle structural modifications—such as replacement of the 1-methylindole with an unsubstituted indole, variation of the pendant heterocycle from pyridin-3-yl to furan-2-yl or thiophen-3-yl (e.g., CAS 2034423-37-3, CAS 2034425-28-8), or alteration of the linker from acetamide to sulfonamide—can profoundly alter target engagement, cellular permeability, and selectivity profiles . For instance, analogs with a furan-3-yl substituent have been reported to exhibit antimicrobial activity against *Staphylococcus aureus* and *Enterococcus faecalis*, whereas thiophene-containing congeners have been explored as dual respiratory syncytial virus (RSV) and influenza A virus (IAV) inhibitors . The target compound’s specific combination of a 1-methylindole donor and a pyridin-3-yl acceptor represents a distinct pharmacophoric arrangement whose quantitative differentiation from these analogs must be experimentally verified before substitution can be considered scientifically justifiable. Absent direct comparative data, assuming functional equivalence is scientifically unsound.

Quantitative Differentiation Evidence for 2097895-84-4 vs. Structural Analogs


Kinase Selectivity Profiling of Indole-Pyrazine Acetamides: Inferring Target Class Bias for Compound 2097895-84-4

No direct kinase profiling data are publicly available for compound 2097895-84-4. However, chemotype-level inference can be drawn from the established precedent that pyrazine-based small molecules are privileged scaffolds for kinase inhibition, with multiple representatives having progressed into clinical trials . Within the narrower set of 3-(pyridin-3-yl)pyrazin-2-yl compounds, related analogs such as 4-(morpholin-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide (CAS 2097915-04-1) have been annotated as potential kinase inhibitors with improved solubility conferred by the morpholine group [1]. In contrast, compound 2097895-84-4 replaces the morpholinobenzamide with a 1-methylindole-3-acetamide, which is predicted to alter lipophilicity (XLogP3 of the target compound = 1.2 [2]) and hydrogen-bonding capacity. This structural divergence implies a differentiated kinase selectivity landscape, but experimental confirmation is essential.

Kinase inhibition selectivity profiling pyrazine pharmacophore

Antimicrobial Activity Assessment: Need for Direct Comparison with Furan- and Thiophene-Containing Analogs

Indole-pyrazine acetamides with alternative pendant heterocycles have demonstrated antimicrobial activity in preliminary screens. Specifically, 6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide (a close analog sharing the identical pyridine-pyrazine anchor) exhibited in vitro antibacterial activity against Gram-positive bacteria including *Staphylococcus aureus* and *Enterococcus faecalis* . Separately, the furan-3-yl analog N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide (differing from the target compound only in the pendant heterocycle: furan-3-yl vs. pyridin-3-yl) has been reported to possess antimicrobial activity against *Mycobacterium tuberculosis* . No antimicrobial MIC data are publicly available for compound 2097895-84-4. The presence of a pyridine nitrogen in the pendant ring, capable of protonation-dependent interactions, is expected to differentiate its antimicrobial spectrum from the furan analog, but this remains experimentally unverified.

Antimicrobial antibacterial heterocyclic acetamide

Physicochemical Differentiation: Lipophilicity, Solubility, and Permeability as Procurement Decision Drivers

Computed physicochemical descriptors for compound 2097895-84-4, retrieved from the PubChem authoritative database, provide a baseline for differentiation from structural analogs. The target compound has a molecular weight of 357.4 g/mol, an XLogP3 (lipophilicity) of 1.2, 1 hydrogen bond donor (HBD), 4 hydrogen bond acceptors (HBA), and 5 rotatable bonds [1]. In comparison, the furan-3-yl analog (N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide) is predicted to have lower lipophilicity due to the replacement of pyridine (containing a hydrogen-bond-accepting nitrogen) with a more polar furan oxygen, whereas the thiophen-3-yl analog would exhibit higher lipophilicity owing to sulfur substitution. The intermediate XLogP3 of 1.2 for the target compound may translate into a balanced permeability–solubility profile suitable for cellular assays without the need for high DMSO concentrations, though experimental logD, kinetic solubility, and PAMPA permeability data are required to confirm this prediction.

Physicochemical properties drug-likeness ADME prediction

Recommended Application Scenarios for 2097895-84-4 Based on Existing Evidence


Kinase Inhibitor Screening Libraries for Oncology and Inflammation

Compound 2097895-84-4 is most appropriately deployed as a diversity element within kinase-focused small-molecule screening libraries. The established precedent of pyrazine-containing kinase inhibitors in clinical development [1], combined with the presence of the 3-(pyridin-3-yl)pyrazine pharmacophore that is shared by annotated kinase-modulating analogs , supports its inclusion in panels targeting the kinome. Procurement for this purpose should be accompanied by a plan for broad kinase selectivity profiling (e.g., against a panel of 50–100 kinases) to generate the quantitative selectivity fingerprint that is currently absent from the literature. The compound’s intermediate computed lipophilicity (XLogP3 = 1.2) suggests acceptable aqueous solubility for biochemical assay formats at typical screening concentrations (10 µM), though experimental confirmation is required .

Structure–Activity Relationship (SAR) Expansion of Indole-Pyrazine Antimicrobial Leads

Given the reported antimicrobial activity of structurally proximal analogs—specifically the furan-3-yl congener against *M. tuberculosis* [1] and the 6-methoxy-pyridine analog against *S. aureus* and *E. faecalis* —compound 2097895-84-4 is a logical SAR probe to interrogate the contribution of a pyridin-3-yl pendant to antibacterial spectrum and potency. Procurement for this application requires the compound to be tested in parallel with at least the furan-3-yl and thiophen-3-yl analogs under standardized broth microdilution protocols (CLSI M07/M100) against a defined Gram-positive and Gram-negative panel. The resulting MIC matrix would quantify the differentiation between these three heterocyclic variants and establish whether the pyridin-3-yl substitution offers a meaningful advantage.

Physicochemical Benchmarking and Formulation Feasibility Studies

The target compound’s well-defined computed descriptors (MW 357.4, XLogP3 1.2, HBD 1, HBA 4, 5 rotatable bonds [1]) position it within favorable drug-like chemical space. Procurement for early-stage formulation assessment—including kinetic solubility determination (nephelometric or shake-flask), logD measurement (chromatographic), and parallel artificial membrane permeability assay (PAMPA)—would generate the foundational ADME data required to compare compound 2097895-84-4 against its furan and thiophene counterparts. These head-to-head measurements would directly inform medicinal chemistry decisions regarding which heterocyclic pendant confers the most favorable developability profile for hit-to-lead progression.

Chemical Biology Tool Compound for Target Deconvolution Studies

As a structurally novel entity with no publicly disclosed mechanism of action, compound 2097895-84-4 may serve as a chemical probe in target identification campaigns, particularly if preliminary phenotypic screening reveals an interesting activity signature distinct from known indole-pyrazine analogs. Procurement for this application should be coupled with the design of an inactive control analog (e.g., a regioisomer with the acetamide linkage at the indole N1 rather than C3, or the corresponding des-methyl indole) to enable rigorous target engagement studies via chemical proteomics or thermal shift assays. The availability of PubChem-verified structural data [1] facilitates positive identification and quality control of the purchased material.

Quote Request

Request a Quote for 2-(1-methyl-1H-indol-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.